Enantiomeric Identity: (R)-Configuration (CAS 1286208-51-2) vs. (S)-Enantiomer (CAS 1349807-50-6) Differentiated by Distinct CAS Number and Stereospecific Biological Relevance
The (R)-enantiomer (CAS 1286208-51-2) and the (S)-enantiomer (CAS 1349807-50-6) are independently registered, commercially available compounds with distinct CAS numbers and different catalog pricing from the same vendor, reflecting separate synthetic routes or resolution processes . In the broader (R)-3-aminopyrrolidine class, the (R)-configuration is explicitly associated with CCR2b antagonist activity—with optimized leads such as Compound 71 achieving CCR2b Binding IC₅₀ 3.2 nM, MCP-1-Induced Chemotaxis IC₅₀ 0.83 nM, and Ca²⁺ Flux IC₅₀ 7.5 nM—while 3D-QSAR models have defined the structural requirements specific to the (R)-series for receptor antagonism [1][2]. Patent literature further demonstrates that CDK inhibitory activity and anti-proliferative effects are stereospecific to one enantiomer of 3-aminopyrrolidine derivatives [3].
| Evidence Dimension | Stereochemical identity and biological relevance of the (R)-3-aminopyrrolidine scaffold |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1286208-51-2, defined (3R) stereocenter confirmed by SMILES: C1CN(C[C@@H]1N)C(=O)C2=CC=CC=N2 |
| Comparator Or Baseline | (S)-enantiomer, CAS 1349807-50-6, defined (3S) stereocenter ; racemic 1-(pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride, CAS 1394040-57-3 |
| Quantified Difference | Distinct CAS registrations; (R)-series CCR2b antagonists achieve low nanomolar potency (e.g., Binding IC₅₀ 3.2 nM, Chemotaxis IC₅₀ 0.83 nM) [1]; CDK inhibition shown to be enantiomer-specific in related 3-aminopyrrolidines [3] |
| Conditions | CCR2b binding and functional assays (human recombinant receptor); CDK/cyclin inhibition assays |
Why This Matters
Selection of the correct enantiomer is mandatory for stereospecific downstream synthesis; using the wrong enantiomer or racemate introduces an uncontrolled variable that can abolish target activity, as demonstrated by enantiomer-specific CDK pharmacology.
- [1] Moree, W. J., et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg. Med. Chem. Lett. 2008, 18(6), 1869–1873. View Source
- [2] Gade, S.; Mahmood, S. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series. J. Pharm. Bioallied Sci. 2012, 4(2). View Source
- [3] US Patent Application US20060194835A1 / WO2006077424A1. Enantiomerically pure compounds for the treatment of proliferative disorders. 2006. View Source
